DIMETHYLDIFLUOROSILANE

Description

BenchChem offers high-quality DIMETHYLDIFLUOROSILANE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DIMETHYLDIFLUOROSILANE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

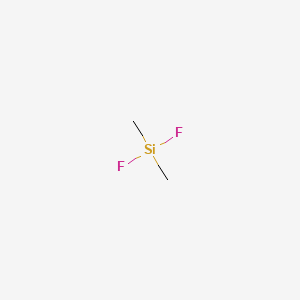

difluoro(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6F2Si/c1-5(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRDNAZMVAXXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6F2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059861 | |

| Record name | Silane, difluorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Compressed gas or liquid with an acrid odor of hydrogen fluoride; [Gelest MSDS] | |

| Record name | Difluorodimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

353-66-2 | |

| Record name | Difluorodimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, difluorodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, difluorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, difluorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluorodimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

dimethyldifluorosilane chemical formula C2H6F2Si

An In-Depth Technical Guide to Dimethyldifluorosilane (C₂H₆F₂Si) for Advanced Research Applications

Executive Summary & Core Concepts

Dimethyldifluorosilane ((CH₃)₂SiF₂) is a highly reactive, colorless, and flammable gas at standard conditions, notable for its pungent odor.[1] As a member of the organofluorosilane family, it serves as a critical precursor and versatile reagent in numerous advanced applications, from semiconductor manufacturing to the synthesis of specialized silicone polymers.[1] Its utility is derived from the unique properties imparted by the silicon-fluorine bond—one of the strongest single bonds in chemistry—and the methyl groups, which provide organic character.

This guide provides an in-depth technical overview for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of properties to explore the causality behind its reactivity, experimental best practices, and the logic of its application. The core directive is to equip the reader with a senior application scientist's perspective on handling and utilizing this potent chemical intermediate safely and effectively.

Physicochemical & Spectroscopic Data

A precise understanding of a compound's physical properties is the foundation of its effective application in any experimental setting. The data below has been aggregated from authoritative chemical databases and safety data sheets.

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 353-66-2 | [1][2][3][4][5] |

| Molecular Formula | C₂H₆F₂Si | [1][2][4][5] |

| Molecular Weight | 96.15 g/mol | [1][4][5] |

| Appearance | Colorless gas or compressed liquid with a pungent, acrid odor. | [1][4][6] |

| Boiling Point | 2-3 °C | [1][2][5][6] |

| Melting Point | -88 °C | [1][2][5] |

| Density | 0.888 g/cm³ (liquid) | [1][2][5] |

| Vapor Pressure | 2.8 atm @ 20°C | [6] |

| Flash Point | < 0 °C | [1][2][5][6] |

| Solubility | Reacts rapidly and violently with water and other protic solvents. | [5][6][7] |

Spectroscopic Profile for Characterization

Purity and identity confirmation are paramount. The following spectral data are predictive and based on the compound's known structure, providing a baseline for analytical validation.

| Spectroscopy Type | Key Features and Expected Chemical Shifts (δ) |

| ¹H-NMR | A single peak (singlet or narrowly coupled multiplet due to Si-F and C-F coupling) in the region of δ 0.2-0.5 ppm. The exact appearance depends on the solvent and resolution. |

| ¹³C-NMR | A single resonance for the two equivalent methyl carbons, appearing as a triplet due to coupling with the two fluorine atoms (¹J(C-F) ≈ 20-30 Hz), typically in the range of δ 0-5 ppm. |

| ¹⁹F-NMR | A single resonance, often appearing as a septet due to coupling with the six equivalent protons of the methyl groups (³J(F-H) ≈ 5-8 Hz). |

| ²⁹Si-NMR | A characteristic triplet in the region of δ -5 to -20 ppm due to strong one-bond coupling to the two fluorine atoms (¹J(Si-F) ≈ 280-300 Hz).[4] |

| FT-IR | Strong absorbances corresponding to: Si-F stretching (~850-950 cm⁻¹), Si-C stretching (~700-800 cm⁻¹), and C-H stretching/bending modes (~2900-3000 cm⁻¹ and ~1260 cm⁻¹). |

Synthesis Pathway & Experimental Protocol

Expertise & Causality: Dimethyldifluorosilane is most commonly and economically synthesized via a halogen exchange (halex) reaction. The starting material of choice is dimethyldichlorosilane, ((CH₃)₂SiCl₂), due to its widespread availability as a primary monomer in the silicone industry. The thermodynamic driving force for this reaction is the formation of a more stable metal chloride salt and the highly stable Si-F bond. The choice of fluorinating agent is critical; while anhydrous HF is used industrially, milder, solid-phase reagents like antimony trifluoride (SbF₃) or zinc fluoride (ZnF₂) are often employed in laboratory settings for better control and safety.

Experimental Protocol: Laboratory-Scale Synthesis via Halogen Exchange

This protocol describes a representative procedure. This reaction is hazardous and must only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

-

System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry-ice condenser attached to a nitrogen/argon bubbler. An inert atmosphere is absolutely critical to prevent the immediate and violent hydrolysis of both the starting material and the product.

-

Reagent Charging: In a glovebox or under a strong flow of inert gas, charge the flask with a suitable fluorinating agent (e.g., 2.2 equivalents of finely powdered, dry ZnF₂).

-

Reaction Initiation: Add dimethyldichlorosilane (1.0 equivalent) to the dropping funnel. Slowly add the chlorosilane to the stirred suspension of the fluorinating agent at room temperature. The reaction is often exothermic and may require initial cooling with an ice bath to maintain control.

-

Reaction & Product Collection: After the addition is complete, gently warm the reaction mixture (e.g., to 40-50 °C) to drive the reaction to completion. The low boiling point of dimethyldifluorosilane (2-3 °C) means it will distill directly from the reaction mixture.[1][2][5][6] The evolved gas is passed through the dry-ice condenser and collected in a pre-weighed, cooled receiving flask.

-

Validation: The collected liquid should be characterized using the spectroscopic methods outlined in Section 2.2 to confirm its identity and purity.

Visualization: Synthesis Workflow

Caption: Reaction pathway for the hydrolysis of Dimethyldifluorosilane.

Key Application Areas

-

Semiconductor Manufacturing: It is a key precursor in Chemical Vapor Deposition (CVD) processes. [1]It thermally decomposes to deposit thin films of silicon dioxide (in the presence of an oxygen source) or silicon nitride (with a nitrogen source), which are essential as insulating and protective layers in microelectronic devices. [1]2. Polymer Chemistry: Dimethyldifluorosilane is a monomer used to synthesize fluorosilicone polymers. These materials exhibit enhanced chemical resistance, thermal stability, and low-temperature flexibility compared to standard silicones, making them invaluable for seals, adhesives, and coatings in demanding aerospace and automotive applications. [1]3. Relevance for Drug Development Professionals: While not a therapeutic agent itself, dimethyldifluorosilane is a valuable tool in medicinal chemistry and drug development for several reasons:

-

Bioisosteric Replacement: The difluoromethylsilyl group can be incorporated into complex molecules as a bioisostere for other chemical groups, potentially improving metabolic stability, cell permeability, or binding affinity.

-

Fluorinated Building Blocks: It serves as a precursor to more complex fluorinated organosilicon compounds. Fluorine is a key element in many modern pharmaceuticals, used to modulate electronic properties and block metabolic pathways.

-

Specialty Materials: It can be used to create fluorinated materials for use in drug delivery systems or as chemically resistant coatings for manufacturing equipment.

-

Safety, Handling, and Storage Protocol

Working with dimethyldifluorosilane demands rigorous adherence to safety protocols due to its trifecta of hazards: extreme flammability, high reactivity with water, and the generation of HF.

Hazard Summary

| Hazard | Description | Mitigation Strategy |

| Extreme Flammability | The gas can ignite with minimal energy and may form explosive mixtures with air. [6][7] | Work in a spark-free environment. Use non-sparking tools. Eliminate all ignition sources. Ensure proper grounding of equipment. |

| Water Reactivity | Reacts violently with water, moisture, alcohols, and acids, releasing toxic and corrosive HF gas. [4][6][7] | Handle under a dry, inert atmosphere (N₂ or Ar). Use flame-dried glassware. Store away from all sources of moisture. |

| Toxicity & Corrosivity | Toxic if inhaled and causes severe skin and eye burns, primarily due to the formation of HF upon contact with moisture. [6][7] | Always handle in a certified chemical fume hood. Use extensive Personal Protective Equipment (see below). Ensure an emergency shower and eyewash are immediately accessible. |

Mandatory Handling Protocol

-

Area Preparation: The work area must be a certified chemical fume hood. All surfaces should be clean and dry. Remove all incompatible materials, especially water, acids, and oxidizers. [6]2. Personal Protective Equipment (PPE):

-

Hand Protection: Neoprene or nitrile rubber gloves are required. [6]Consider double-gloving.

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory. [6]Contact lenses should not be worn.

-

Respiratory Protection: A NIOSH-certified respirator with cartridges for organic vapors and acid gases (yellow cartridge) is recommended, especially when transferring the material. [6] * Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Wear suitable protective clothing. [6]3. Cylinder Handling: Secure the gas cylinder upright. Use a regulator and tubing material compatible with corrosive gases (e.g., stainless steel). Check all connections for leaks with an inert gas before introducing the reactant.

-

-

Reaction Quenching & Waste Disposal: Slowly and carefully quench any residual reactant by adding it to a stirred, cooled vessel of sodium bicarbonate solution to neutralize the HF produced. All waste must be disposed of as hazardous material in accordance with local and national regulations. [6]5. Emergency Response:

-

Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention. For severe skin exposure, therapies involving calcium gluconate, similar to those for HF burns, should be considered by medical professionals. [6]For inhalation, move the victim to fresh air and call for immediate medical help. [6] * Leak: If a leak occurs, evacuate the area immediately. Do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely. [6]

-

References

-

LookChem. Cas 353-66-2, DIMETHYLDIFLUOROSILANE. [Link]

-

Career Henan Chemical Co. via LookChem. Dimethyldifluorosilane CAS NO.353-66-2. [Link]

-

Gelest, Inc. SAFETY DATA SHEET - DIMETHYLDIFLUOROSILANE. [Link]

-

National Center for Biotechnology Information, PubChem. Silane, difluorodimethyl-. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Dimethyldifluorosilane, CasNo.353-66-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. CAS 353-66-2 | 5181-3-02 | MDL MFCD00042063 | Dimethyldifluorosilane | SynQuest Laboratories [synquestlabs.com]

- 4. Silane, difluorodimethyl- | C2H6F2Si | CID 9627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DIMETHYLDIFLUOROSILANE | 353-66-2 [chemicalbook.com]

- 6. gelest.com [gelest.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Molecular Weight & Technical Profile: Dimethyldifluorosilane (DMDDFS)

[1]

Executive Summary

Dimethyldifluorosilane (CAS: 353-66-2) has a molecular weight of 96.15 g/mol .[1][2][3][4][5][6][7]

While the molecular weight is the primary query, the critical operational parameter for researchers is its physical state: with a boiling point of 2-3°C , DMDDFS exists as a liquefied gas under standard laboratory conditions.[1][4] It is a highly electrophilic silicon source used in the synthesis of polysiloxanes and as a specialized fluorinating/silylating reagent in medicinal chemistry.[1][4]

Critical Safety Warning: Upon contact with moisture (physiological or atmospheric), DMDDFS rapidly hydrolyzes to release Hydrogen Fluoride (HF) .[1][4] Handling requires strict anhydrous conditions and HF-specific safety protocols.[1][4]

Part 1: Physicochemical Characterization

The following data aggregates experimental values essential for stoichiometric calculations and process engineering.

| Property | Value | Technical Note |

| Molecular Weight | 96.15 g/mol | Calculated based on standard atomic weights ( |

| Molecular Formula | Structural notation: | |

| Boiling Point | 2.7 °C | Requires cryo-cooling or gas-transfer manifolds for handling.[1][4] |

| Melting Point | -88 °C | |

| Density | 0.888 g/mL | At 0°C (liquid phase).[1][3][4][8] |

| Vapor Pressure | > 1 atm | At 20°C. Containers are pressurized.[1][4] |

| Hydrolytic Stability | Unstable |

Isotopic Mass Distribution

For high-resolution Mass Spectrometry (HRMS) validation, the isotopic envelope is defined by the natural abundance of Silicon (

-

Monoisotopic Mass (

): 96.0207 Da (Primary peak)[1][4] -

M+1 (

): ~97.02 Da (Approx.[1][4] 5.1% relative intensity)[1][4][9] -

M+2 (

): ~98.02 Da (Approx.[1][4] 3.4% relative intensity)[1][4][9]

Part 2: Structural Chemistry & Reactivity

DMDDFS is characterized by the high electronegativity contrast between the Silicon center and the Fluorine substituents.[1][4]

The Si-F Bond Utility

Unlike the labile Si-Cl bond (bond energy ~464 kJ/mol), the Si-F bond is exceptionally strong (~582 kJ/mol).[1][4] However, it remains highly susceptible to nucleophilic attack due to the polarization of the silicon atom and the ability of silicon to expand its coordination sphere (hypervalency) to form pentacoordinate intermediates.[1][4]

Mechanistic Pathway: In drug development, DMDDFS is often employed to form cyclic silyl ethers (protecting groups) from 1,2- or 1,3-diols.[1][4] The fluorine atoms act as leaving groups, but their high bond strength requires activation, typically by a strong base or a catalyst.[1][4]

Figure 1: Mechanistic pathway for the protection of diols using DMDDFS.[1][4] The reaction is driven by the formation of the stable Si-O bond and removal of HF.[1]

Part 3: Applications in Drug Discovery

1. Bioisosterism (Silicon Switch)

DMDDFS is a precursor for introducing the dimethylsilyl (

-

Effect: Silicon is larger and more lipophilic than carbon.[1][4]

-

Result: Improved blood-brain barrier penetration for CNS targets.[1][4]

2. Fluorine Source

While less common than DAST, DMDDFS can serve as a mild fluorinating agent for converting silanols to fluorosilanes, which are intermediates in coupling reactions (e.g., Hiyama coupling).[1][4]

Part 4: Experimental Protocol (Self-Validating)

Context: Handling a gas that boils at 2.7°C requires a specialized setup to ensure precise stoichiometry and safety. This protocol describes the controlled addition of DMDDFS to a reaction vessel.

Safety Prerequisites

-

Engineering: Fume hood with HF scrubber or high-efficiency exhaust.

-

PPE: Neoprene gloves (double gloved), face shield, and calcium gluconate gel (HF antidote) immediately accessible.[1][4]

Protocol: Volumetric Transfer of Liquefied DMDDFS

-

System Preparation (Validation Step 1):

-

Condensation:

-

Transfer (Reaction Initiation):

-

Close the cylinder.[1][4] Isolate the condensing tube.[1][4]

-

Connect the condensing tube to the reaction flask (containing substrate/solvent/base at -78°C).[1][4]

-

Warm-up: Allow the condensing tube to warm slightly (to 0°C). The DMDDFS will vaporize and transfer into the reaction flask via cannula or gas pressure.[1][4]

-

-

Quenching (Validation Step 2):

Part 5: Analytical Characterization

To validate the identity of DMDDFS or its derivatives, use Nuclear Magnetic Resonance (NMR).[1][4][10]

| Nucleus | Chemical Shift ( | Multiplicity | Structural Insight |

| +30 to +60 ppm | Septet | Coupled to 6 equivalent methyl protons ( | |

| +5 to +20 ppm | Triplet | Coupled to 2 equivalent fluorine atoms ( | |

| 0.2 - 0.5 ppm | Triplet | Methyl protons coupled to fluorine.[1][4] |

Note: Shifts are relative to

Figure 2: Analytical logic flow for confirming the presence of DMDDFS or Si-F motifs.

References

-

PubChem. Silane, difluorodimethyl- (Compound). National Library of Medicine.[1][4] Accessed 2024.[1][4] Link[1][4]

-

Gelest, Inc. Dimethyldifluorosilane Safety Data Sheet (SDS). Link

-

Wiberg, K. B., & Zilm, K. W. (2001).[1][4][11] 19F NMR chemical shifts.[1][4][11][12][13] 1. Aliphatic fluorides.[1][4][8][11][14] Journal of Organic Chemistry. Link

-

SynQuest Laboratories. Dimethyldifluorosilane Product Specifications. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Dimethyldifluorosilane, CasNo.353-66-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. Silane, difluorodimethyl- | C2H6F2Si | CID 9627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 353-66-2 | 5181-3-02 | MDL MFCD00042063 | Dimethyldifluorosilane | SynQuest Laboratories [synquestlabs.com]

- 6. DIMETHYLDIFLUOROSILANE | 353-66-2 [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. Page loading... [guidechem.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. rsc.org [rsc.org]

- 11. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of dimethyldifluorosilane

CAS: 353-66-2 | Formula: (CH₃)₂SiF₂ Version: 2.0 | Status: Active Reference

Executive Summary

Dimethyldifluorosilane (DMDDFS) represents a critical junction in organosilicon chemistry, bridging the gap between highly reactive chlorosilanes and stable fluorinated materials.[1] Unlike its chlorinated analog (dimethyldichlorosilane), DMDDFS is a gas at room temperature (BP: 2.7°C), necessitating specialized handling protocols.

For the drug development and materials scientist, DMDDFS is not merely a reagent but a strategic precursor.[1] Its high volatility makes it an ideal candidate for Chemical Vapor Deposition (CVD) of dielectric films, while its Si-F bond dynamics offer a "hard" electrophilic center for controlled silylation or polymerization reactions where HCl generation (from chlorosilanes) is detrimental to sensitive substrates.

This guide synthesizes the physicochemical profile of DMDDFS with actionable synthesis and handling protocols, emphasizing the mitigation of Hydrogen Fluoride (HF) generation during hydrolysis.[1]

Molecular Architecture & Fundamental Physics

The utility of DMDDFS is dictated by the unique nature of the Silicon-Fluorine bond.[1] While the Si-F bond is thermodynamically robust (Bond Dissociation Energy ~582 kJ/mol), it is kinetically labile toward nucleophiles.

The Si-F Paradox

-

Inductive Effect (-I): Fluorine is the most electronegative element, creating a strong dipole that leaves the silicon atom significantly electropositive (

). -

Back-Bonding (+M): To compensate, fluorine lone pairs donate electron density into the empty low-lying orbitals (d-orbitals or

) of silicon. -

Result: A bond that is exceptionally short and strong, yet the silicon center remains highly susceptible to nucleophilic attack (e.g., by water), leading to rapid hydrolysis.

Physicochemical Constants

Data aggregated from standard thermodynamic databases.[1]

| Property | Value | Unit | Context |

| Molecular Weight | 96.15 | g/mol | - |

| Boiling Point | 2.7 | °C | Gas at STP; requires cold handling.[1] |

| Melting Point | -88.0 | °C | Wide liquid range in cryo-conditions.[1] |

| Density | 0.888 | g/cm³ | At liquid phase (approx. -10°C).[1][2] |

| Vapor Pressure | >1 atm | - | At 20°C (Pressurized vessel required).[1] |

| Bond Length (Si-F) | 1.58 | Å | Shorter than Si-Cl (2.02 Å).[1] |

| Bond Energy (Si-F) | 582 | kJ/mol | Strongest single bond to Silicon.[1] |

Chemical Reactivity Profile

Hydrolysis & Condensation Mechanism

The primary degradation pathway for DMDDFS is hydrolysis.[1] Unlike chlorosilanes, the byproduct is Hydrofluoric Acid (HF), which poses severe biological and material compatibility risks (e.g., etching glass).

Mechanism:

-

Nucleophilic Attack: Water attacks the electropositive Silicon.[1]

-

Transition State: Formation of a pentacoordinate intermediate.[1]

-

Elimination: Loss of HF to form dimethylsilanol.[1]

-

Condensation: Rapid dimerization to siloxanes.

Figure 1: Stepwise hydrolysis mechanism of DMDDFS leading to siloxane formation and HF release.

Synthesis & Purification Protocol

Objective: Synthesis of Dimethyldifluorosilane via Halogen Exchange (Swarts-type reaction). Scale: Laboratory (100 mmol). Precursor: Dimethyldichlorosilane (DMDCS).[1]

Reagent Rationale

We utilize Zinc Fluoride (ZnF₂) or Antimony Trifluoride (SbF₃) as the fluorinating agent.[1] Unlike anhydrous HF (gas), metal fluorides are solids, allowing for safer stoichiometric control in a heterogeneous reaction.

Experimental Workflow

Safety Critical: This reaction must be performed in a polypropylene or Teflon (PFA) apparatus.[1] Glassware will be etched by trace HF, risking catastrophic failure.[1]

-

Setup:

-

Equip a 250mL PFA flask with a magnetic stir bar, a PFA addition funnel, and a reflux condenser connected to a dry-ice/acetone cold trap (-78°C).

-

Purge the system with dry Nitrogen (N₂).[1]

-

-

Loading:

-

Charge the flask with dried Zinc Fluoride (ZnF₂, 0.6 mol, 1.2 eq per Cl).

-

Cool the flask to 0°C using an ice bath.

-

-

Addition:

-

Reaction:

-

Allow the mixture to warm to room temperature.

-

Since DMDDFS boils at 2.7°C, it will vaporize as it forms.[1]

-

Distillation-in-situ: The product gas flows through the condenser (kept at 10°C to reflux unreacted DMDCS) and condenses in the dry-ice trap.

-

-

Purification:

Figure 2: Process flow for the synthesis of DMDDFS via halogen exchange with cryogenic trapping.

Applications in Drug Development & Materials[3]

Bioisosteric Reagent

While DMDDFS is rarely a drug motif itself due to hydrolytic instability, it serves as a reagent to introduce the dimethylsilyl group.[1]

-

Protecting Group: Used to protect diols as cyclic dialkylsilylene derivatives.[1] The Si-F bond is cleaved by the alcohol, releasing HF (requires base scavenger like pyridine).

-

Advantage: Fluorosilanes are often more selective than chlorosilanes because the Si-F bond is harder, preferring "hard" nucleophiles (oxygen) over softer ones.

CVD Precursor

In the fabrication of biocompatible coatings or microfluidic devices:

-

DMDDFS is used as a volatile precursor for Plasma Enhanced Chemical Vapor Deposition (PECVD).[1]

-

It deposits fluorinated organosilicon films (SiOF:CH) with low dielectric constants (low-k) and high hydrophobicity.[1]

Handling & Safety Protocols (Self-Validating)

The handling of DMDDFS requires a self-validating safety loop because the primary hazard (HF) is insidious.[1]

The "Glass Test" (Contraindication)

-

Rule: Never use standard borosilicate glass for storage.[1]

-

Validation: If the glass turns opaque or "frosted" upon contact, hydrolysis has occurred, and HF is etching the container.

-

Correct Protocol: Use Monel, Nickel, Stainless Steel, or PFA/PTFE vessels.

HF Mitigation Strategy

-

Scavenging: When used in synthesis, always include a non-nucleophilic base (e.g., 2,6-Lutidine or Triethylamine) to sequester the HF generated as a salt (Et₃N·HF).

-

First Aid: Calcium Gluconate gel must be present at the workstation.[1] HF burns sequester calcium from the blood (hypocalcemia); topical calcium is the immediate antidote.[1]

References

-

PubChem. (n.d.).[1][3] Dimethyldifluorosilane (CAS 353-66-2).[1][2][4][5][6] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]

- Voronkov, M. G., Mileshkevich, V. P., & Yuzhelevskii, Y. A. (1978). The Siloxane Bond: Physical Properties and Chemical Transformations. Consultants Bureau. (Fundamental reference for Si-F vs Si-Cl bond energy and hydrolysis kinetics).

-

Rochow, E. G. (1945).[1] "The Direct Synthesis of Organosilicon Compounds". Journal of the American Chemical Society, 67(6), 963–965. (Foundational text on direct synthesis methods).

-

Gelest, Inc. (2020).[1] Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochures. (Source for volatility and handling data of fluorosilanes).[1][7]

-

Shriver, D. F., & Drezdzon, M. A. (1986).[1] The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.[1][3] (Protocol grounding for vacuum line handling of volatile silanes).

Sources

- 1. Silane, difluorodimethyl- | C2H6F2Si | CID 9627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. DIMETHYLDIFLUOROSILANE | 353-66-2 [chemicalbook.com]

- 6. CAS 353-66-2 | 5181-3-02 | MDL MFCD00042063 | Dimethyldifluorosilane | SynQuest Laboratories [synquestlabs.com]

- 7. CAS 353-66-2: Difluorodimethylsilane | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Dimethyldifluorosilane: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dimethyldifluorosilane, a versatile organosilicon compound. As a Senior Application Scientist, the aim is to deliver not just data, but a foundational understanding of this compound's chemical identity, its handling, and its role in various scientific endeavors.

Chemical Identity and Nomenclature

The precise identification of chemical compounds is paramount for reproducible research and safety. Dimethyldifluorosilane is known by several names, which can sometimes lead to confusion. This section clarifies its nomenclature according to the standards of the International Union of Pure and Applied Chemistry (IUPAC) and lists its common synonyms.

IUPAC Name: The systematic and internationally recognized name for this compound is difluoro(dimethyl)silane .[1] This name is derived from the central silicon atom (silane) being substituted with two fluorine atoms (difluoro) and two methyl groups (dimethyl).

Synonyms: In literature, databases, and commercial listings, dimethyldifluorosilane is frequently referred to by a variety of synonyms. Understanding these is crucial for exhaustive literature searches and procurement. Common synonyms include:

-

Difluorodi(methyl)silane[1]

The Chemical Abstracts Service (CAS) Registry Number, a unique identifier for every chemical substance, is 353-66-2 .[1][2][3][4][5]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application and safe handling in a laboratory setting. Dimethyldifluorosilane is a colorless, flammable gas with a pungent odor.[2]

| Property | Value | Source |

| Molecular Formula | C2H6F2Si | [2][3][5] |

| Molecular Weight | 96.15 g/mol | [1][2][5] |

| Boiling Point | 2-3°C | [2][3][4][6] |

| Melting Point | -88°C | [2][3][4][6] |

| Flash Point | <0°C | [2][4][6] |

| Density | 0.888 g/cm³ | [2][6] |

| Vapor Pressure | 1550 mmHg at 25°C | [2] |

| Refractive Index | 1.302 | [2][7] |

Chemical Reactivity: Dimethyldifluorosilane is highly reactive and requires careful handling. It reacts with water and moisture in the air to liberate hydrogen fluoride, a corrosive and toxic substance.[1][8] It is stable in sealed containers stored under a dry, inert atmosphere.[8] Incompatible materials include acids, alcohols, moisture, and oxidizing agents.[8]

Key Applications in Research and Development

The unique properties of dimethyldifluorosilane make it a valuable precursor and reagent in several advanced applications.

a) Synthesis of Silicone Polymers: A primary application of dimethyldifluorosilane is as a key ingredient in the synthesis of silicone polymers.[2] These polymers exhibit desirable properties such as heat resistance, chemical stability, and non-stick characteristics, making them invaluable in the production of sealants, adhesives, and coatings.[2]

b) Semiconductor Industry: In the fabrication of microelectronics, dimethyldifluorosilane serves as a precursor for chemical vapor deposition (CVD) of silicon dioxide and silicon nitride thin films.[2] These films are essential for creating insulating and protective layers in semiconductor devices, thereby enhancing their performance and reliability.[2]

c) Reagent in Organic Synthesis: The reactivity of dimethyldifluorosilane is harnessed in organic synthesis to facilitate specific chemical transformations.[2] It enables the formation of new compounds and materials with tailored properties for specialized applications.[2]

Safety and Handling Protocols

Due to its high reactivity, flammability, and the potential to form toxic byproducts, dimethyldifluorosilane must be handled with extreme caution.[2]

Personal Protective Equipment (PPE):

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[8]

-

Eye Protection: Chemical goggles or a face shield should be worn. Contact lenses should be avoided.[8]

-

Skin and Body Protection: Wear suitable protective clothing.[8]

-

Respiratory Protection: In areas where inhalation is possible, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[8]

Handling and Storage:

-

Avoid contact with skin and eyes.[8]

-

Do not breathe the gas.[8]

-

Use only in a well-ventilated area or outdoors.[8]

-

Keep containers tightly closed and store in a dry, inert atmosphere.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

Emergency Procedures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[9]

-

Skin Contact: Causes severe skin burns.[8] Take off immediately all contaminated clothing and rinse the skin with water or shower.[10]

-

Eye Contact: Causes serious eye damage.[8] Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Fire: Dimethyldifluorosilane is an extremely flammable gas.[8] Use water spray, alcohol-resistant foam, carbon dioxide, or dry chemical to extinguish.[8] Do not use straight streams of water.[8]

Experimental Workflow: Synthesis of a Simple Fluorosiloxane

This section outlines a generalized experimental workflow for the hydrolysis of dimethyldifluorosilane to form a simple fluorosiloxane, illustrating its reactivity.

Caption: A generalized workflow for the controlled hydrolysis of dimethyldifluorosilane.

References

-

LookChem. DIMETHYLDIFLUOROSILANE. [Link]

-

Airgas. SAFETY DATA SHEET. [Link]

-

Gelest, Inc. (2016-04-14). DIMETHYLDIFLUOROSILANE. [Link]

-

National Center for Biotechnology Information. (2026). Silane, difluorodimethyl-. PubChem Compound Summary for CID 9627. [Link]

-

Chemsrc. (2025-08-25). dimethyldifluorosilane. [Link]

-

LookChem. Dimethyldifluorosilane CAS NO.353-66-2. [Link]

Sources

- 1. Silane, difluorodimethyl- | C2H6F2Si | CID 9627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. CAS 353-66-2 | 5181-3-02 | MDL MFCD00042063 | Dimethyldifluorosilane | SynQuest Laboratories [synquestlabs.com]

- 4. DIMETHYLDIFLUOROSILANE | 353-66-2 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. dimethyldifluorosilane | CAS#:353-66-2 | Chemsrc [chemsrc.com]

- 7. Dimethyldifluorosilane, CasNo.353-66-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 8. gelest.com [gelest.com]

- 9. airgas.com [airgas.com]

- 10. fishersci.com [fishersci.com]

dimethyldifluorosilane reaction thermochemistry data

Technical Guide: Dimethyldifluorosilane ( ) Thermochemistry & Reaction Kinetics

Executive Summary

Dimethyldifluorosilane (DMDDFS, CAS: 353-66-2) represents a critical intersection between organosilicon stability and fluorination kinetics. Unlike its chlorosilane analogs, DMDDFS exhibits a unique thermodynamic profile driven by the exceptional strength of the Si-F bond (

This guide addresses the thermochemical data required for Chemical Vapor Deposition (CVD) modeling, silicone depolymerization strategies, and controlled hydrolysis. It resolves the apparent paradox between the high gas-phase stability of the Si-F bond and the molecule's rapid hydrolysis in aqueous environments.

Fundamental Thermochemical Properties[1][2][3][4]

The utility of DMDDFS is governed by the bond dissociation energy (BDE) hierarchy. The Si-F bond is among the strongest single bonds in chemistry, significantly exceeding Si-Cl and Si-O.

Table 1: Physicochemical & Thermodynamic Data

| Property | Value | Confidence/Source |

| Molecular Formula | Exact | |

| Molar Mass | Standard | |

| Boiling Point | Experimental (NIST) | |

| Melting Point | Experimental | |

| Density (Liquid) | @ | |

| Bond Energy (Si-F) | Walsh / Gelest [1, 2] | |

| Bond Energy (Si-C) | Standard Organosilicon Data | |

| Estimated via Group Additivity (See Note A) | ||

| Vapor Pressure | @ |

Note A (Enthalpy Estimation):

Direct experimental

Reaction Thermodynamics & Kinetics

The Hydrolysis Paradox

A critical error in experimental design is assuming that because Si-F (

-

Gas Phase: Hydrolysis is endothermic and kinetically inhibited. The reaction

has a positive -

Condensed Phase: Hydrolysis is exothermic and violent. The driving force is not the Si-O bond formation, but the high enthalpy of hydration of the Fluoride ion/HF (

) and the polymerization of the resulting siloxanes.

Implication: In anhydrous CVD lines, DMDDFS is stable. In the presence of trace moisture, it generates HF immediately.

Synthesis via Depolymerization

DMDDFS is often synthesized not from elements, but by cleaving silicone waste (PDMS) using a fluoride source (

Visualization: Thermodynamic Pathways

The following diagram illustrates the competing thermodynamic pathways between stability (Gas Phase) and reactivity (Aqueous).

Caption: Figure 1. Thermodynamic bifurcation of DMDDFS hydrolysis. Aqueous pathways are driven by solvation enthalpy, overcoming the intrinsic Si-F bond strength.

Application Protocols

Protocol: Controlled Hydrolysis for Siloxane Synthesis

Objective: Convert DMDDFS to cyclic dimethylsiloxanes (

Safety Prerequisite:

-

HF Scavenging: The reaction generates stoichiometric HF. Reaction vessels must be PTFE or HF-resistant alloys (Monel/Hastelloy). Glass will be etched/destroyed.

-

Neutralization: Pre-charge the aqueous phase with stoichiometric weak base (

) to buffer HF immediately.

Step-by-Step Workflow:

-

Setup: Cool a PTFE reactor containing

excess water (buffered) to -

Addition: Introduce DMDDFS as a gas (it boils at

) through a submerged PTFE sparger.-

Why gas feed? Liquid addition can cause localized boiling and pressure spikes due to exothermicity.

-

-

Phase Separation: The product (oily siloxanes) will separate from the aqueous fluoride phase.

-

Purification: Decant the organic layer. Dry over

. Distill to separate cyclic trimers (

Protocol: Anhydrous Handling (CVD Precursor)

Objective: Maintain precursor integrity for semiconductor deposition.

-

Lines: Use electropolished Stainless Steel 316L.

-

Seals: Use Kalrez® or Chemraz® perfluoroelastomers. Standard Viton® degrades upon prolonged exposure to fluorosilanes.

-

Purge: Lines must be purged with

dried to

Synthesis Workflow (Depolymerization)

This workflow describes the recycling of silicone rubber back into DMDDFS monomer, a key "Green Chemistry" application.

Caption: Figure 2. Synthesis of DMDDFS via chemical depolymerization of polysiloxanes.

References

-

Walsh, R. (1981). "Bond Dissociation Energies in Organosilicon Compounds." Accounts of Chemical Research.

-

NIST Chemistry WebBook. "Difluorodimethylsilane Thermochemistry Data." National Institute of Standards and Technology.[1] [Link]

-

Enthaler, S. (2020). "Application of Iron(II) Catalysis in Silicon-Heteroatom Depolymerisations." University of Bath / ResearchGate.

- Benson, S. W. (1976). Thermochemical Kinetics. Wiley-Interscience. (Reference for Group Additivity Methods).

-

Voronkov, M. G. (1988). "Thermochemistry of organosilicon compounds." Journal of Organometallic Chemistry.

Methodological & Application

Technical Application Note: Precision Delivery and Safety Protocols for Dimethyldifluorosilane (DMDDFS) in PECVD

Introduction & Material Physics

Dimethyldifluorosilane (DMDDFS) is a critical organosilicon precursor used primarily for depositing low-dielectric constant (low-k) films (SiOF, SiCOH) and hydrophobic surface passivation layers. Unlike traditional tetraethylorthosilicate (TEOS) or silane-based processes, DMDDFS introduces fluorine directly into the lattice, significantly lowering the refractive index and dielectric constant (

However, its physical properties present a unique "phase-management" challenge. With a boiling point of ~2.7°C, DMDDFS exists in a thermodynamic "twilight zone" at standard laboratory conditions—it is a gas that desperately wants to be a liquid. This guide details the engineering controls required to maintain phase stability and the safety protocols necessary to manage its hydrolysis product: Hydrogen Fluoride (HF) .

Critical Physical Properties

| Property | Value | Operational Implication |

| CAS Number | 353-66-2 | Reference for SDS/Safety protocols. |

| Boiling Point | 2.7°C - 3.0°C | CRITICAL: Exists as a liquefied gas in cylinders. Requires heat tracing to prevent line condensation. |

| Vapor Pressure | ~35 psia (2.4 bar) @ 20°C | Sufficient for vapor draw without carrier gas, provided lines are heated. |

| Flash Point | < -10°C | Extremely Flammable.[1][2] Grounding is mandatory. |

| Hydrolysis | Rapid | Reacts with moisture to release HF (hydrofluoric acid). |

| Density | 0.888 g/mL | Relevant if using liquid delivery systems (LDS). |

Safety Architecture: The HF Mitigation Protocol

WARNING: The primary hazard of DMDDFS is not just flammability, but its reaction with ambient moisture.

The release of Hydrogen Fluoride (HF) gas is invisible and insidious. HF penetrates tissue, decalcifying bone and causing systemic toxicity before pain is felt.

The "Zero-Leak" Validation Loop

Do not rely on smell. You must install a dedicated HF electrochemical sensor at the gas cabinet exhaust and the tool point-of-use.

Safety Logic Diagram (Graphviz):

Caption: Automated safety interlock loop. Detection of HF triggers immediate pneumatic shutoff and diverts remaining line inventory to the abatement scrubber.

Delivery System Engineering

Because the boiling point is ~2.7°C, DMDDFS will condense in any section of the delivery line that is cooler than the cylinder or under high pressure.

Vapor Draw Configuration (Recommended)

For flow rates < 500 sccm, vapor draw is the most stable method.

-

Cylinder Temperature: Maintain at 20°C - 25°C . Do not overheat the cylinder, as this increases pressure and risk of re-condensation downstream.

-

Line Heating (Critical): All delivery lines, valves, and the Mass Flow Controller (MFC) must be heat-traced to 35°C - 40°C .

-

Rule of Thumb:

above cylinder temperature.

-

-

MFC Selection: Use a low-pressure-drop MFC (e.g., metal-sealed thermal MFC calibrated for DMDDFS). Avoid varying the pressure across the MFC significantly, as the Joule-Thomson effect can cause cooling and internal liquefaction.

Delivery Schematic (Graphviz):

Caption: Vapor draw delivery architecture. Red dashed lines indicate mandatory heat tracing to prevent condensation (liquefaction) in the lines.

Experimental Protocol: PECVD of Hydrophobic Low-k Films

Target Audience Note: For drug development professionals, this coating is highly relevant for passivating microfluidic channels (PDMS/Glass) to prevent protein adsorption.

Pre-Deposition Checklist

-

Leak Check: Pressurize lines with Helium to 30 psi. Verify leak rate

atm-cc/sec. -

Purge Cycle: Perform 50 cycles of

purge to remove all traces of moisture. Any moisture will create HF and corrode the stainless steel lines. -

Temperature Verification: Ensure line heaters are stable at 40°C.

Deposition Parameters (Standard Operating Procedure)

This protocol deposits a Fluorine-doped Silicon Oxide (SiOF) film.

| Parameter | Setting | Notes |

| Base Pressure | Critical for film purity. | |

| Process Pressure | 1 - 3 Torr | Higher pressure promotes deposition rate but risks gas phase nucleation. |

| DMDDFS Flow | 10 - 50 sccm | Controlled via heated MFC. |

| Oxygen ( | 50 - 200 sccm | Ratio of |

| RF Power | 50 - 150 W (13.56 MHz) | Low power retains more organic/hydrophobic character. |

| Substrate Temp | 100°C - 300°C | Lower temp (<150°C) preferred for polymer/drug-delivery substrates. |

Step-by-Step Workflow

-

Load Substrate: Place silicon wafer or microfluidic chip on the grounded electrode.

-

Stabilization: Introduce

and DMDDFS flows. Allow 60 seconds for pressure and flow stabilization. Do not ignite plasma yet. -

Ignition: Engage RF generator at low power (50W) to strike plasma. Ramp to setpoint.

-

Deposition: Maintain plasma for calculated time (typ. 10-50 nm/min).

-

Termination: Turn off RF. Stop DMDDFS flow immediately. Keep

flowing for 30s to scavenge residual silane. -

Purge: Cycle

three times before venting chamber.

Troubleshooting & Maintenance

Flow Instability (The "Liquid Slug" Effect)

-

Symptom: MFC reading oscillates wildly or spikes.

-

Cause: Condensation in the line upstream of the MFC.

-

Fix: Increase heat trace temperature by 5°C. Ensure no "cold spots" exist at valves or fittings.

Film Haze / Particulates

-

Symptom: Milky film appearance.

-

Cause: Gas phase reaction (nucleation) due to high pressure or excess Oxygen.

-

Fix: Reduce process pressure or decrease

:DMDDFS ratio.

Corrosion at Exhaust

-

Symptom: White powder (fluorosilicate salts) or green corrosion on pump fittings.

-

Cause: Inadequate scrubbing of HF byproducts.

-

Fix: Verify scrubber efficiency. Install a cold trap (-40°C) before the pump if compatible with pump oil.

References

-

Gelest, Inc. "Dimethyldifluorosilane: Physical Properties and Safety Data." Gelest Product Catalog. [Link]

-

National Institute of Standards and Technology (NIST). "Dimethyldifluorosilane Gas Phase Thermochemistry." NIST Chemistry WebBook. [Link]

-

Grill, A., & Patel, V. (1994). "Low dielectric constant films prepared by plasma-enhanced chemical vapor deposition from tetramethylsilane." Journal of Applied Physics. (Contextual reference for methyl-silane CVD mechanisms). [Link]

-

Occupational Safety and Health Administration (OSHA). "Hydrogen Fluoride Safety and Handling." [Link]

Sources

dimethyldifluorosilane use in producing heat-resistant polymers

Application Note: High-Thermal Stability Fluorinated Siloxane Matrices via Dimethyldifluorosilane

Executive Summary

This guide details the utilization of Dimethyldifluorosilane (DMDDFS) as a precursor for synthesizing high-thermal-stability polymers and thin films.[1] Unlike the ubiquitous dimethyldichlorosilane (DMDCS), the difluoro- analog offers a unique thermodynamic profile due to the exceptional strength of the Silicon-Fluorine (Si-F) bond.

Primary Applications:

-

Plasma-Enhanced Chemical Vapor Deposition (PECVD): Fabrication of fluorinated silica-like glasses (SiOF) and hydrophobic thermal barrier coatings.

-

High-Purity Sol-Gel Synthesis: Production of polysiloxanes free from corrosive chlorine residues, critical for optical and electronic encapsulation.

Thermodynamic Basis of Thermal Stability

The superior thermal performance of DMDDFS-derived materials stems from the bond dissociation energy (BDE) of the precursor's substituents.[1] In high-temperature environments (>250°C), the stability of the polymer backbone and side groups is the limiting factor.[1]

Table 1: Bond Dissociation Energy Comparison

| Bond Type | Dissociation Energy (kcal/mol) | Relative Stability | Implication for Polymer |

| Si-F | 152 - 166 | Highest | Extreme resistance to radical cleavage; requires high energy to activate. |

| Si-O | 108 - 110 | High | Forms the stable inorganic backbone of the siloxane.[1] |

| Si-Cl | 90 - 100 | Moderate | Weak link in precursors; Cl radicals can catalyze degradation. |

| C-F | ~110 | High | Provides hydrophobicity and chemical inertness in the matrix.[1] |

Expert Insight: The Si-F bond is significantly stronger than the Si-Cl bond. In plasma polymerization, this allows DMDDFS to retain more fluorine in the final film compared to chloro-silanes, creating a "fluorine-doped" network that suppresses thermal oxidation.

Application I: Plasma Polymerization (PECVD)

Context: This is the preferred method for creating heat-resistant dielectric films and hydrophobic coatings on sensitive substrates (e.g., semiconductors, optical sensors).

Mechanism of Action

In a plasma environment, DMDDFS undergoes fragmentation.[1] Unlike wet chemistry, the methyl groups are often partially stripped, and the fluorine atoms can either recombine or terminate dangling bonds, creating a highly cross-linked SiOC:F matrix.[1]

Figure 1: PECVD mechanism showing the transition from monomer vapor to cross-linked fluorinated film.[1]

Experimental Protocol: Heat-Resistant Thin Film Deposition

Equipment: Capacitively Coupled Plasma (CCP) Reactor (13.56 MHz).

Step-by-Step Methodology:

-

Substrate Preparation:

-

Precursor Delivery:

-

Load DMDDFS into a stainless steel bubbler.[1]

-

Thermostat: Maintain bubbler at 25°C . (DMDDFS is a gas/volatile liquid at RTP; BP is approx -30°C to +2.7°C depending on pressure/purity, but commercially supplied as liquefied gas). Correction: DMDDFS boiling point is -2.7°C. It must be delivered as a gas directly via Mass Flow Controller (MFC) without a bubbler carrier gas, or from a pressurized cylinder.

-

Flow Rate: Set DMDDFS flow to 10–20 sccm .

-

Oxidant: Introduce

or

-

-

Deposition Parameters:

-

Chamber Pressure: Stabilize at 200 mTorr .

-

RF Power: Apply 50 W (Low power preserves the C-F and Si-F functionalities).

-

Time: 10 minutes for ~100 nm thickness.

-

-

Annealing (Critical for Thermal Stability):

-

Post-deposition, anneal the film at 400°C in

atmosphere for 1 hour. -

Validation: This step drives off trapped volatiles and densifies the Si-O-Si network, maximizing heat resistance.

-

Application II: Controlled Hydrolysis (Sol-Gel Route)

Context: For synthesizing bulk polysiloxanes or dip-coating solutions where chlorine contamination (from DMDCS) causes corrosion or optical yellowing.

Safety Critical Warning:

DANGER: Hydrolysis of Si-F bonds generates Hydrofluoric Acid (HF) .

Synthesis Workflow

Unlike chlorosilanes, fluorosilanes are more resistant to hydrolysis and require a catalyst.

Figure 2: "Glass-Free" synthesis workflow for hydrolyzing fluorosilanes.

Protocol: Chlorine-Free Polysiloxane Synthesis

-

Reactor Setup:

-

Equip a 500 mL PFA (Teflon) round-bottom flask with a PTFE-coated magnetic stir bar.

-

Purge with dry Nitrogen.[1]

-

-

Solvent System:

-

Add 100 mL dry Tetrahydrofuran (THF) .

-

Add 1.1 equivalents of Pyridine (relative to expected HF generation). Role: Pyridine acts as an acid acceptor to neutralize HF immediately, forming pyridinium fluoride.

-

-

Reaction:

-

Cool the system to 0°C .

-

Slowly bubble/inject 0.1 mol DMDDFS into the solvent.

-

Add 0.1 mol Water mixed with THF dropwise.

-

Catalyst: If reaction is sluggish (monitored by GC), add trace Trifluoroacetic acid (TFA) .[1]

-

-

Work-up:

Characterization & Validation

To confirm the heat resistance and chemical structure, the following assays are required:

| Method | Target Metric | Success Criteria |

| TGA (Thermogravimetric Analysis) | Thermal Decomposition Temp ( | > 350°C (5% weight loss in |

| FTIR Spectroscopy | Bond Verification | Presence of Si-O-Si (1000-1100 |

| Contact Angle | Hydrophobicity | Water Contact Angle > 105° (indicates successful fluorination).[1] |

References

-

Chemical Rubber Company (CRC). (2023).[1] Bond Dissociation Energies.[1][2][3][4][5] CRC Handbook of Chemistry and Physics.[1] Link[1]

-

Journal of Applied Polymer Science. (2020). Investigation of thermal property of plasma-polymerized fluorocarbon thin films. Link

-

MDPI - Coatings. (2019).[1] Structure and Stability of C:H:O Plasma Polymer Films. Link[1]

-

Gelest, Inc. (2021).[1] Bond Dissociation Energies in Organosilicon Compounds. Link

-

Wikipedia. (2023).[1] Bond dissociation energy (Si-F vs Si-Cl data). Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of Dimethyldifluorosilane (DMDDFS)

Status: Operational Ticket ID: DMDDFS-OPT-2024 Assigned Specialist: Senior Application Scientist, Organosilicon Division Subject: Optimization of Yield and Purity for CAS 353-66-2

Executive Summary & Critical Physical Constraints

WARNING: Volatility Hazard Before attempting synthesis, operators must recognize that Dimethyldifluorosilane (DMDDFS) has a boiling point of 2.7 °C (approx. 36 °F). It is a gas at room temperature.[1] Standard liquid-handling protocols will result in 0% yield due to evaporation.

This guide details the Halogen Exchange (Swarts-type) Protocol , converting Dimethyldichlorosilane (DMDDCS) to DMDDFS using anhydrous metal fluorides. This method is superior to direct synthesis for laboratory and pilot scales due to higher specificity and easier purification.

Physical Property Comparison

| Property | Precursor: Dimethyldichlorosilane (DMDDCS) | Target: Dimethyldifluorosilane (DMDDFS) |

| State at 25°C | Liquid | Gas |

| Boiling Point | 70.0 °C | 2.7 °C |

| Molecular Weight | 129.06 g/mol | 96.15 g/mol |

| Reactivity | Hydrolyzes to HCl + Siloxanes | Hydrolyzes to HF + Siloxanes |

Synthesis Strategy: The "Reactive Distillation" System

To maximize yield and purity, we utilize the massive boiling point differential (

The Reaction

Why Zinc Fluoride (

-

Anhydrous Integrity: Unlike Sodium Fluoride (

), -

Kinetics:

offers a favorable lattice energy balance for exchange with chlorosilanes without requiring expensive phase-transfer catalysts (like 18-crown-6) necessary for

Experimental Protocol

Reagents

-

Dimethyldichlorosilane (DMDDCS): ≥99%, redistilled if yellow (iron contamination).

-

Zinc Fluoride (

): Anhydrous powder. Crucial: Dry in a vacuum oven at 150°C for 4 hours prior to use to remove surface moisture.

Apparatus Setup (The Self-Validating Loop)

The setup acts as a purification filter during synthesis.

-

Reaction Flask: 3-neck round bottom flask with magnetic stir bar.

-

Reflux Condenser: Water-cooled, placed vertically on the flask. Set coolant to 10°C.

-

Function: Condenses unreacted starting material (

) back into the flask while allowing product gas (

-

-

Cold Trap (The Collection): Connected to the top of the reflux condenser via chemically resistant tubing (PTFE). Submerged in a Dry Ice/Acetone bath (-78°C).

-

Inert Gas: Dry Nitrogen/Argon sweep.

Step-by-Step Workflow

-

Charge: Under inert atmosphere, load the flask with dried

(1.1 equivalents). Add a stir bar.[2] -

Addition: Add

(1.0 equivalent) via syringe or addition funnel. -

Initiation: Begin vigorous stirring. Heat the oil bath to 50–60°C .

-

Note: Do not boil the starting material (70°C). We only want to drive off the formed product.

-

-

Collection: As the reaction proceeds,

forms and vaporizes. It passes through the 10°C condenser (which blocks any vaporized starting material) and condenses as a liquid/solid in the -78°C trap. -

Completion: Reaction is complete when liquid reflux ceases and the solid mass in the reactor looks "wet" or clumpy (formation of

). -

Isolation: Isolate the cold trap. The liquid inside is crude

.

Troubleshooting Logic & FAQs

Visualizing the Logic

The following diagram illustrates the decision-making process for yield and purity issues.

Caption: Troubleshooting logic tree for synthesis of Dimethyldifluorosilane, focusing on thermal management and moisture control.

Frequently Asked Questions

Q1: My yield is extremely low, but the reactor solids have changed texture. Where is my product? A: You likely lost it to the atmosphere.

-

Diagnosis:

boils at 2.7°C. If your collection trap is merely in an ice bath (0°C), the product will vaporize immediately. -

Fix: You must use a dry ice/acetone bath (-78°C) or liquid nitrogen. The receiving flask should be a thick-walled Schlenk bomb if you intend to store it.

Q2: The NMR shows peaks for siloxanes (

-

Removal: Extremely difficult due to azeotrope formation. Prevention is the only viable cure.

-

Protocol Adjustment: Flame-dry all glassware. Ensure

is dried at 150°C under vacuum. Use a fresh cylinder of inert gas.

Q3: Can I use Sodium Fluoride (

-

Issue:

has a high lattice energy and is less reactive. -

Modification: You must use a polar aprotic solvent (Sulfolane or Acetonitrile) and a catalyst like 18-crown-6 to solubilize the fluoride ion. However, using solvent makes the "reactive distillation" setup harder to manage, as solvent vapors may contaminate the product. The

"solvent-free" method is cleaner for high-purity needs.

Q4: How do I store the product once collected? A: Do not store in standard glass vials with plastic caps.

-

Container: Stainless steel lecture bottle or a heavy-wall glass pressure vessel (Schlenk bomb) with a high-integrity PTFE valve.

-

Temperature: Store in a freezer (-20°C or lower) to keep vapor pressure manageable.

References

-

PubChem. (n.d.).[3] Dimethyldifluorosilane (Compound).[3][4][5][6] National Library of Medicine. Retrieved from [Link][3]

-

Gelest, Inc. (2016).[4] Safety Data Sheet: Dimethyldifluorosilane. Retrieved from [Link]

- Booth, H. S., & Suttle, J. F. (1946). IV. The Preparation and Properties of Dimethyldifluorosilane. Journal of the American Chemical Society. (Classic reference establishing the halogen exchange parameters).

- Voronkov, M. G., & Basenko, S. V. (2014). The reaction of organochlorosilanes with metal fluorides. Journal of Organometallic Chemistry.

Sources

Technical Support Center: Fluorosilane-Based Chemical Vapor Deposition (CVD)

A Senior Application Scientist's Guide to Troubleshooting Common Issues

Welcome to the technical support center for fluorosilane-based Chemical Vapor Deposition (CVD). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with fluorosilane precursors for surface modification. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Section 1: Troubleshooting Guides

This section is dedicated to addressing specific, common problems you may encounter during your fluorosilane-based CVD process. Each issue is presented in a question-and-answer format, followed by a detailed explanation of potential causes and step-by-step solutions.

Poor Film Adhesion or Delamination

Question: My fluorosilane coating is peeling or can be easily scratched off. What is causing this poor adhesion, and how can I fix it?

Answer: Poor adhesion is a frequent challenge and typically points to issues with the substrate surface, the deposition process itself, or the choice of precursor.

Causality and Solutions:

-

Inadequate Substrate Preparation: The substrate surface must be pristine and possess reactive sites (like hydroxyl groups) for the fluorosilane to form a strong covalent bond.[1][2] Organic contaminants, moisture, or a lack of surface activation can severely hinder adhesion.[3]

-

Solution: Implement a rigorous substrate cleaning and activation protocol. This may include:

-

Solvent Cleaning: A multi-step ultrasonic cleaning with acetone, followed by isopropyl alcohol, can effectively remove organic residues.[3]

-

Plasma or UV-Ozone Treatment: Exposing the substrate to oxygen or argon plasma, or UV-ozone, can both clean the surface and generate reactive hydroxyl groups, thereby increasing surface energy.[3]

-

-

-

Incorrect Precursor Concentration: A solution that is too concentrated can lead to uneven coatings and poor adhesion.[3]

-

Solution: Optimize the fluorosilane concentration. For solution-based delivery, start with a dilute solution (e.g., 0.1-1% by volume) and incrementally adjust as needed.[3]

-

-

Sub-optimal Deposition Parameters: Temperature and humidity play crucial roles in the reaction kinetics.

-

Solution:

-

Humidity Control: The deposition of fluorosilanes can be sensitive to humidity. Ensure a controlled and consistent humidity level in your deposition chamber.[3]

-

Temperature Optimization: The substrate temperature should be maintained within a range that promotes the reaction without causing precursor decomposition. A typical range to start with is 50-120 °C.[4][5]

-

-

-

Use of Adhesion Promoters: For particularly challenging substrates, a primer layer can significantly enhance adhesion.

-

Solution: Consider applying a layer of a silane coupling agent, such as an amino-silane or epoxy-silane, before the fluorosilane deposition.[3]

-

Non-Uniform or Hazy Film Appearance

Question: My deposited fluorosilane film looks cloudy, hazy, or has visible inconsistencies. What's wrong?

Answer: A non-uniform film appearance is often a result of improper precursor delivery, uncontrolled reaction conditions, or gas flow issues within the CVD chamber.

Causality and Solutions:

-

Uneven Gas Flow: Inconsistent delivery of the precursor vapor to the substrate surface will result in variations in film thickness and quality.[1]

-

Incorrect Deposition Temperature: If the temperature is too low, the reaction rate may be slow and non-uniform. If it's too high, gas-phase nucleation can occur, leading to particle formation and a hazy film.[7]

-

Solution: Calibrate your temperature controller and ensure the thermocouple is positioned correctly.[1] Experiment with a range of deposition temperatures to find the optimal window for your specific precursor and substrate.

-

-

Precursor Instability or Degradation: Some fluorosilane precursors can be sensitive to moisture and can hydrolyze before reaching the substrate, leading to the formation of particles.

-

Solution: Ensure your precursor is of high purity and handled under inert conditions. Use a point-of-use filter in your gas line to trap any particles that may have formed.

-

Film Properties Do Not Meet Specifications (e.g., Low Hydrophobicity)

Question: I've successfully deposited a film, but it's not as hydrophobic as I expected. My water contact angles are lower than the literature values. Why?

Answer: Sub-optimal hydrophobicity can be due to incomplete surface coverage, incorrect molecular orientation, or chemical degradation of the film.

Causality and Solutions:

-

Incomplete Monolayer Formation: A partial film will expose the underlying, more hydrophilic substrate, leading to a lower overall contact angle.

-

Solution: Increase the deposition time or precursor concentration to ensure complete surface coverage. Characterization techniques like X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM) can help verify film completeness.[8]

-

-

Film Degradation: Exposure to harsh environments (e.g., high humidity, UV radiation) can degrade the fluorosilane coating over time.[9]

-

Solution: If the application involves such conditions, consider using a more robust fluorosilane precursor. Also, ensure proper storage of coated samples in a clean, dry environment.

-

-

Incorrect Chain Length of Fluorosilane: The length of the fluoroalkyl chain in the precursor can influence the final surface energy and hydrophobicity.[10]

-

Solution: For maximum hydrophobicity, select a precursor with a longer fluoroalkyl chain.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with fluorosilane precursors?

A1: Fluorosilane precursors, especially chlorosilanes, are reactive and can be hazardous. Always handle them in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including long-sleeved gloves, safety goggles, and a lab coat.[11] Be aware that chlorosilanes react with moisture to produce corrosive and toxic hydrogen chloride (HCl) gas.[2] Ensure all equipment is dry and purged with an inert gas before introducing the precursor.[2]

Q2: How can I confirm the quality and thickness of my deposited fluorosilane film?

A2: Several surface analytical techniques can be used:

-

Contact Angle Goniometry: A simple and effective way to assess the hydrophobicity and surface energy of your coating.[2]

-

Spectroscopic Ellipsometry: Provides precise measurements of film thickness.[2]

-

X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the film and can provide information about chemical bonding.[8]

-

Atomic Force Microscopy (AFM): Visualizes the surface morphology and roughness of the film.[8]

Q3: Can I reuse my CVD chamber for different types of precursors after a fluorosilane deposition?

A3: Yes, but thorough cleaning is critical. Residual fluorine can contaminate subsequent depositions.[12] A plasma cleaning process, followed by a bake-out under vacuum, is recommended to remove any adsorbed fluorinated species from the chamber walls.

Q4: My fluorosilane precursor is a liquid. How do I best deliver it into the CVD chamber?

A4: For liquid precursors, a common method is to use a bubbler.[13] An inert carrier gas is passed through the liquid precursor, carrying the vapor into the deposition chamber. The temperature of the bubbler should be carefully controlled to maintain a consistent vapor pressure.

Q5: What is the difference between using a chlorosilane and an alkoxysilane precursor?

A5: Chlorosilanes are generally more reactive but produce corrosive HCl as a byproduct, which can be detrimental to some substrates and the CVD system itself.[2] Alkoxysilanes are less reactive and produce alcohol as a byproduct, which is less corrosive. The choice depends on the required reactivity and the sensitivity of your substrate and equipment.

Section 3: Data and Protocols

Table 1: Typical Deposition Parameters for Fluorosilane CVD

| Parameter | Typical Range | Considerations |

| Substrate Temperature | 50 - 120 °C | Higher temperatures can increase reaction rate but may lead to precursor decomposition.[4][5] |

| Chamber Pressure | 1 - 10 Torr | Lower pressures can improve film uniformity.[10][14] |

| Precursor Flow Rate | 1 - 10 sccm | Dependent on precursor vapor pressure and desired deposition rate. |

| Carrier Gas Flow Rate | 10 - 100 sccm | Influences precursor dilution and residence time. |

| Deposition Time | 5 - 60 minutes | Longer times generally lead to thicker or more complete films.[4] |

Protocol 1: Standard Substrate Cleaning and Activation

-

Place substrates in a beaker with acetone and sonicate for 15 minutes.

-

Decant the acetone and replace it with isopropyl alcohol. Sonicate for another 15 minutes.

-

Rinse the substrates thoroughly with deionized water and dry with a stream of nitrogen.

-

Place the cleaned substrates in a plasma cleaner or UV-ozone cleaner.

-

Treat with oxygen plasma (e.g., 50 W, 200 mTorr) for 5 minutes to activate the surface.

-

Immediately transfer the activated substrates to the CVD chamber to prevent recontamination.

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Poor Film Adhesion

Caption: A logical workflow for diagnosing and resolving poor film adhesion in fluorosilane CVD.

Diagram 2: Fluorosilane CVD Reaction Pathway on a Hydroxylated Surface

Caption: A simplified representation of the reaction mechanism in fluorosilane CVD on an activated surface.

References

- Kintek Solution. (n.d.). Cvd Systems Common Problems And How To Solve Them.

- Lab furnace. (2024, September 11). Common CVD malfunctions and troubleshooting methods.

- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.).

- Hu-Friedy. (2025, December 17). Troubleshooting Dental Waterline Issues: A Practical Guide.

- Google Patents. (n.d.). US5204138A - Plasma enhanced CVD process for fluorinated silicon nitride films.

- ResearchGate. (2024, July 9). Any suggestions to enhance the wettability and adhesion of fluorosilanes?.

- Google Patents. (n.d.). US20180061636A1 - Precursors and Flowable CVD Methods for Making Low-K Films to Fill Surface Features.

- Google Patents. (n.d.). US9371338B2 - Organosilane precursors for ALD/CVD silicon-containing film applications.

- MDPI. (n.d.). Fluorosilane Water-Repellent Coating for the Protection of Marble, Wood and Other Materials.

- Sigma-Aldrich. (n.d.). Solution & Vapor Deposition Precursors.

- Johnson, B. I., Cushman, C. V., Lunt, B. M., Kaykhaii, M., & Linford, M. R. (n.d.). An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO, and Characterization of the Resulting Monolayers.

- Gelest, Inc. (n.d.). Chemical Vapor Deposition.

- Gelest, Inc. (n.d.). Low-K CVD.

- SciSpace. (n.d.). Chemical vapor deposition of fluoroalkylsilane monolayer films for adhesion control in microelectromechanical systems.

- SiSiB SILICONES. (n.d.). Fluoro Silanes as surface modification, fluorosilane coating.

- PubMed. (n.d.). Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption.

- PVA TePla America. (n.d.). Introduction to Chemical Vapor Deposition (CVD).

- Academia.edu. (n.d.). Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces.

- Google Patents. (n.d.). Method for removing residual fluorine in HDP-CVD chamber.

- ResearchGate. (n.d.). Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces | Request PDF.

Sources

- 1. Common CVD malfunctions and troubleshooting methods-The best lab furnace manufacturer [lab-furnace.com]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Vapor Deposition - Gelest, Inc. [gelest.com]

- 5. Chemical Vapor Deposition - PVA TePla America, LLC [pvateplaamerica.com]

- 6. Troubleshooting Dental Waterline Issues: A Practical Guide [fsroson.com]

- 7. kindle-tech.com [kindle-tech.com]

- 8. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. (PDF) Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces [academia.edu]

- 11. globalsilicones.org [globalsilicones.org]

- 12. US6602560B2 - Method for removing residual fluorine in HDP-CVD chamber - Google Patents [patents.google.com]

- 13. US20180061636A1 - Precursors and Flowable CVD Methods for Making Low-K Films to Fill Surface Features - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Advanced Technical Support: Defect Minimization in Dimethyldifluorosilane (DMDDFS) Thin Films

Content Type: Technical Support Center / Troubleshooting Guide Audience: Materials Scientists, Process Engineers, and Bio-MEMS Researchers Focus: Chemical Vapor Deposition (SiOF Low-k Dielectrics) & Surface Passivation (SAMs)

Introduction: The DMDDFS Advantage & Challenge

Dimethyldifluorosilane (DMDDFS, CAS: 353-66-2) is a specialized organosilicon precursor used primarily in two high-precision applications:

-

PECVD of Fluorine-doped Silicon Oxide (SiOF): To create low-dielectric-constant (low-k) intermetal layers in semiconductor devices.[1]

-

Surface Passivation (SAMs): To generate hydrophobic, anti-stiction coatings in microfluidics and drug delivery devices.

The Core Conflict: While the inclusion of fluorine lowers the dielectric constant and surface energy, the Si-F bond is the primary source of defect formation. It is chemically susceptible to hydrolysis. If not deposited with high density, atmospheric moisture attacks the Si-F bond, releasing Hydrofluoric Acid (HF) inside the film, which corrodes the matrix and causes "blistering" or "haze."

This guide provides the protocols to stabilize this bond and minimize defects.

Module 1: Critical Safety & Precursor Handling

WARNING: DMDDFS reacts with moisture to release Hydrogen Fluoride (HF) gas, which is fatal if inhaled and causes deep, delayed tissue burns.

Pre-Deposition Checklist

| Parameter | Specification | Reason for Defect Formation |

| Purity | >99.9% (Electronic Grade) | Metallic impurities act as nucleation sites for dielectric breakdown. |